molecular formula C19H29N3O4S B11446353 ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11446353
M. Wt: 395.5 g/mol
InChI Key: MQZWBLMRFPEUTO-UHFFFAOYSA-N
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Description

Ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps. One common method includes the following steps :

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the valyl group: The valyl group can be introduced through peptide coupling reactions using valine and appropriate coupling reagents.

    Cyclohexylcarbonylation: The cyclohexylcarbonyl group can be introduced by reacting the intermediate with cyclohexylcarbonyl chloride in the presence of a base.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including :

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, particularly at the C-2 position.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways . The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

    Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate: Similar structure but lacks the valyl and cyclohexylcarbonyl groups.

    2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring, leading to different biological activities.

    Thiazole-based drugs: Compounds like sulfathiazole and ritonavir, which have well-established therapeutic uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(cyclohexanecarbonylamino)-3-methylbutanoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H29N3O4S/c1-4-26-15(23)10-14-11-27-19(20-14)22-18(25)16(12(2)3)21-17(24)13-8-6-5-7-9-13/h11-13,16H,4-10H2,1-3H3,(H,21,24)(H,20,22,25)

InChI Key

MQZWBLMRFPEUTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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